

Physical and chemical properties of chlorendic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Chlorendic Anhydride: A Comprehensive Technical Guide

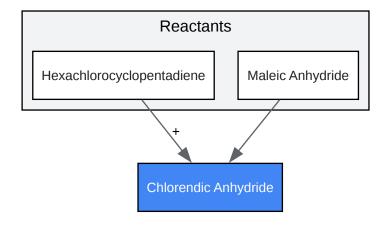
For Researchers, Scientists, and Drug Development Professionals

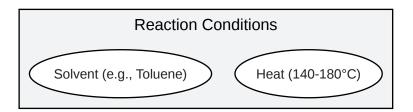
Abstract

Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is a pivotal chemical intermediate primarily utilized as a reactive flame retardant in the synthesis of high-performance polymers. Its unique bridged-ring structure, rich in chlorine content, imparts exceptional fire resistance, thermal stability, and corrosion resistance to various resin systems. This technical guide provides an in-depth exploration of the physical and chemical properties of chlorendic anhydride, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile. While its direct application in drug development is limited, an understanding of its reactivity and potential biological effects is crucial for comprehensive chemical safety and toxicological assessment.

Physical and Chemical Properties

Chlorendic anhydride is a white, crystalline solid at room temperature. Its highly chlorinated bicyclic structure is the basis for its key properties. A summary of its core physical and chemical data is presented below.




Property	Value
Molecular Formula	C ₉ H ₂ Cl ₆ O ₃ [1]
Molecular Weight	370.83 g/mol [1]
Appearance	Fine white crystalline powder or chunks[1]
Melting Point	235-239 °C[2]
Boiling Point	486.58 °C (estimated)[2]
Density	1.73 g/cm³[2]
Vapor Pressure	5.5×10^{-7} mm Hg at 25 °C (estimated)[1]
Solubility	Readily soluble in acetone, benzene, and toluene. Slightly soluble in water, n-hexane, and carbon tetrachloride.[1]
Hydrolysis Half-life	Approximately 1 hour in aqueous solution (hydrolyzes to chlorendic acid)[1][3]
CAS Number	115-27-5[1]

Chemical Synthesis and Reactions Synthesis of Chlorendic Anhydride via Diels-Alder Reaction

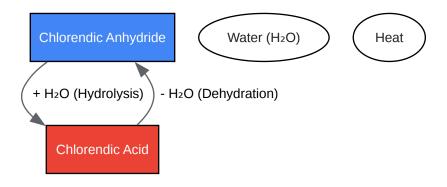
Chlorendic anhydride is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][4] This [4+2] cycloaddition reaction is a cornerstone of its industrial production.

Click to download full resolution via product page

Synthesis of Chlorendic Anhydride.

Materials:

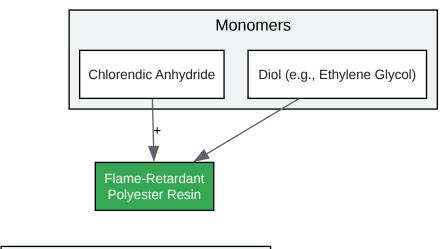
- Hexachlorocyclopentadiene
- Maleic anhydride
- Toluene (or another suitable solvent like chlorobenzene)
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- · Heating mantle
- Büchner funnel and filter paper
- Crystallizing dish

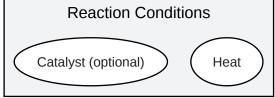

Procedure:

- In a round-bottom flask, dissolve maleic anhydride in toluene.
- Slowly add a stoichiometric amount of hexachlorocyclopentadiene to the solution while stirring. A slight molar excess of maleic anhydride can be used.
- Heat the reaction mixture to reflux (approximately 140-180°C) and maintain for 2-8 hours.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature, which should induce crystallization of the chlorendic anhydride product.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold toluene to remove residual reactants.
- For purification, recrystallize the crude product from a suitable solvent. Due to its limited solubility, mixed solvent systems or high-boiling point solvents may be necessary.
 Alternatively, the crude product can be purified by removing any residual solvent and unreacted starting materials under a vacuum.

Key Chemical Reactions

Chlorendic anhydride readily hydrolyzes in the presence of water to form chlorendic acid. This reaction is relatively rapid, with a half-life of about one hour in aqueous solutions.[1][3] This reversible reaction is a critical consideration in the handling and storage of **chlorendic anhydride**.




Click to download full resolution via product page

Hydrolysis and Dehydration of **Chlorendic Anhydride**.

A primary application of **chlorendic anhydride** is in the synthesis of flame-retardant polyester resins. It reacts with polyols, such as ethylene glycol or propylene glycol, in a polycondensation reaction. The **chlorendic anhydride** moiety is incorporated into the polymer backbone, providing inherent flame retardancy.

Click to download full resolution via product page

Polyesterification of **Chlorendic Anhydride**.

Materials:

- Chlorendic anhydride
- Ethylene glycol (or other suitable diol)
- Phthalic anhydride (as a co-monomer, optional)
- Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation condenser

· Heating mantle

Procedure:

- Charge the reaction vessel with chlorendic anhydride, any co-monomers like phthalic anhydride, and the diol. The molar ratio of anhydride to diol will determine the polymer's properties.
- Begin stirring and purge the system with nitrogen to prevent oxidation.
- Heat the mixture gradually. The esterification reaction typically begins at temperatures above 150°C.
- Continue heating to around 200-220°C. Water, the byproduct of the condensation reaction, will begin to distill off.
- Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
- Once the desired acid value is achieved, cool the molten polyester resin.
- The resulting resin can be dissolved in a reactive diluent like styrene for curing or used as is, depending on the application.

Biological Activity and Toxicological Profile

Chlorendic anhydride is not known to have specific interactions with biological signaling pathways in a manner relevant to drug development. Its biological effects are primarily of a toxicological nature.

Key Toxicological Information:

- Irritation: It is a skin, eye, and respiratory tract irritant.
- Hydrolysis Product: In the body, chlorendic anhydride is expected to rapidly hydrolyze to chlorendic acid.

Carcinogenicity: The National Toxicology Program (NTP) has concluded that there is clear
evidence of the carcinogenicity of chlorendic acid in animal studies. The International Agency
for Research on Cancer (IARC) has classified chlorendic acid as "possibly carcinogenic to
humans" (Group 2B).[5]

Due to these toxicological concerns, handling of **chlorendic anhydride** requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the powdered form which can become airborne.

Applications

The primary application of **chlorendic anhydride** is as a reactive flame retardant. Its incorporation into polymers provides durable fire resistance. Key application areas include:

- Unsaturated Polyester Resins: Used in the manufacturing of flame-retardant fiberglassreinforced plastics for construction, automotive, and electrical applications.
- Epoxy Resins: Acts as a curing agent, imparting flame retardancy and high thermal stability to epoxy formulations used in electrical laminates and encapsulation compounds.
- Alkyd Resins: Used in the formulation of specialty coatings and paints that require fireretardant properties.
- Polyurethane Foams: Can be used to produce halogenated polyols that impart flame resistance to polyurethane foams.

Conclusion

Chlorendic anhydride is a highly effective reactive flame retardant with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and its subsequent polymerization are key industrial processes. While it does not have direct applications in drug development, a thorough understanding of its chemistry, reactivity, and toxicological profile is essential for researchers and scientists in the broader chemical and material sciences. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this important chemical intermediate. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. Chlorendic Anhydride | Velsicol Chemical, LLC [velsicol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of chlorendic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085838#physical-and-chemical-properties-of-chlorendic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com